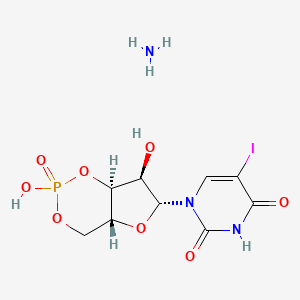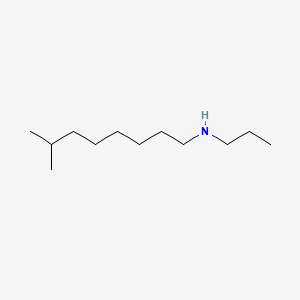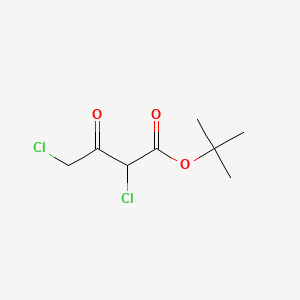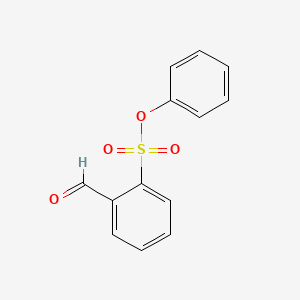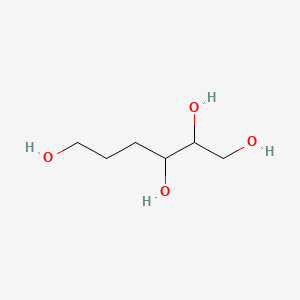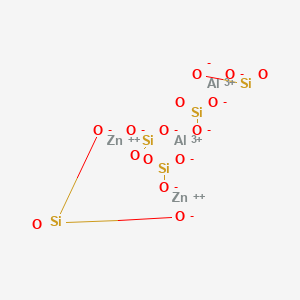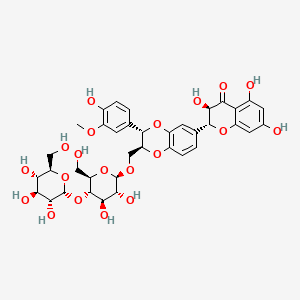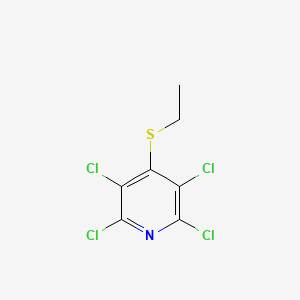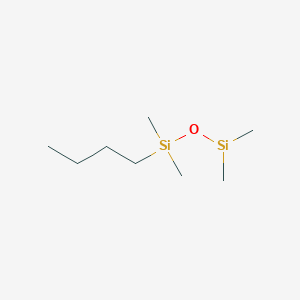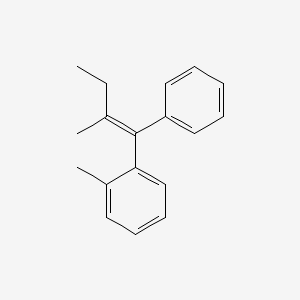
(2-Methyl-1-phenyl-1-butenyl)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-phenyl-1-butenyl)toluene is an organic compound with the molecular formula C18H20. It is a colorless or slightly yellow liquid that is soluble in organic solvents such as alcohols, ethers, and ketones. This compound is used in various chemical syntheses and has applications in different industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methyl-1-phenyl-1-butenyl)toluene can be synthesized through several methods. One common synthetic route involves the alkylation of toluene with 2-methyl-1-phenyl-1-butene under acidic conditions. The reaction typically requires a catalyst such as aluminum chloride or sulfuric acid to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-phenyl-1-butenyl)toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: It can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, products can include 2-methyl-1-phenyl-1-butanol, 2-methyl-1-phenyl-1-butanone, or 2-methyl-1-phenyl-1-butanoic acid.
Reduction: The major product is 2-methyl-1-phenylbutane.
Substitution: Products vary based on the substituent introduced, such as halogenated derivatives or nitro compounds.
Scientific Research Applications
(2-Methyl-1-phenyl-1-butenyl)toluene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances and flavorings due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of (2-Methyl-1-phenyl-1-butenyl)toluene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the phenyl ring’s electron density influences the reactivity and selectivity of the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-phenyl-1-butene
- 1-Phenyl-1-butenylbenzene
- 2-Phenyl-2-pentene
Uniqueness
(2-Methyl-1-phenyl-1-butenyl)toluene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its combination of a phenyl ring with a butenyl group and a methyl substituent makes it versatile for various chemical transformations and applications.
Properties
CAS No. |
84540-53-4 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C18H20/c1-4-14(2)18(16-11-6-5-7-12-16)17-13-9-8-10-15(17)3/h5-13H,4H2,1-3H3/b18-14+ |
InChI Key |
BDLPZUMLJFQATO-NBVRZTHBSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=CC=C2C)/C |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



